molecular formula C17H15N3OS2 B14044573 1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile

1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile

Cat. No.: B14044573
M. Wt: 341.5 g/mol
InChI Key: WMDORGMDGKBXFN-UHFFFAOYSA-N
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Description

1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile is a complex organic compound that belongs to the class of thiazole derivatives. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzylamine with a thieno[2,3-D]thiazole derivative under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by cyclization to form the desired cyclopropane-1-carbonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)methylamino]thieno[2,3-d][1,3]thiazol-5-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C17H15N3OS2/c1-21-12-4-2-11(3-5-12)9-19-16-20-15-13(22-16)8-14(23-15)17(10-18)6-7-17/h2-5,8H,6-7,9H2,1H3,(H,19,20)

InChI Key

WMDORGMDGKBXFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(S3)C4(CC4)C#N

Origin of Product

United States

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